![molecular formula C21H28N4O4 B2994172 N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-22-8](/img/structure/B2994172.png)
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, highlighting the potential of such compounds in developing new antimicrobial agents. For example, a study by A. Hossan et al. (2012) synthesized a series of compounds starting with citrazinic acid, which showed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Heterocyclic Compound Synthesis
The research on heterocyclic derivatives of guanidine indicates the complexity and diversity of synthetic routes in creating compounds with potential biological activity. J. Banfield et al. (1987) explored the formation and structure determination of pyrimidine dione derivatives, underscoring the synthetic challenges and structural analysis involved in developing novel chemical entities (Banfield et al., 1987).
Anticancer and Anti-inflammatory Agents
A study by A. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition and analgesic and anti-inflammatory activities. This research highlights the potential of pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Radioligand Imaging
F. Dollé et al. (2008) reported on the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET. This work demonstrates the application of pyrimidineacetamides in the field of diagnostic imaging, enabling the study of neuroinflammation and other pathological conditions (Dollé et al., 2008).
Synthesis and Characterization of Heterocycles
T. Kinoshita et al. (1989) investigated the reactions of benzyl ketones with formamide or acetamide, leading to the synthesis of novel heterocyclic compounds. This research exemplifies the synthetic versatility of acetamide derivatives in constructing complex heterocyclic structures, potentially relevant to the study of N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Kinoshita et al., 1989).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14-6-5-7-25(12-14)21-22-15(2)8-20(24-21)29-13-19(26)23-16-9-17(27-3)11-18(10-16)28-4/h8-11,14H,5-7,12-13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHAUWXLPFXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

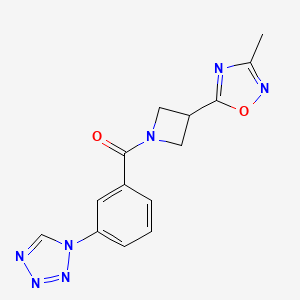
![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)



![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)
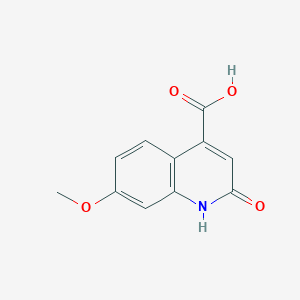
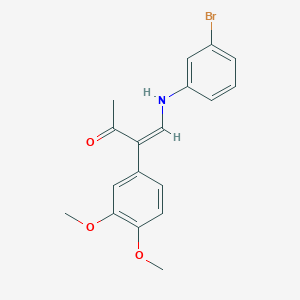
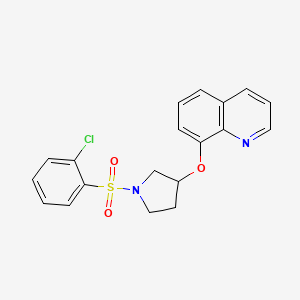
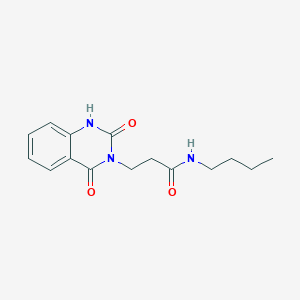

![N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2994112.png)